4-(1,3-benzothiazol-2-yl)-N-methylaniline
CAS No.: 439858-28-3
Cat. No.: VC0006444
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 439858-28-3 |
---|---|
Molecular Formula | C14H12N2S |
Molecular Weight | 240.33 g/mol |
IUPAC Name | 4-(1,3-benzothiazol-2-yl)-N-methylaniline |
Standard InChI | InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 |
Standard InChI Key | FHJRKGXJBXPBGA-UHFFFAOYSA-N |
SMILES | CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Canonical SMILES | CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole ring (a bicyclic system with benzene fused to a thiazole) linked via a carbon–carbon bond to an N-methylaniline group. X-ray crystallography data indicate that the benzothiazole and aniline systems are nearly coplanar, with a root-mean-square deviation of 0.0612 Å for non-hydrogen atoms . The dihedral angle between the benzothiazole and the attached benzene ring measures 7.22°, while the angle between the benzene and pyridine rings (in analogous structures) reaches 80.89° . This planar configuration facilitates π–π stacking interactions, with centroid–centroid distances of 3.782–3.946 Å observed in crystal lattices .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular formula | ||
Molar mass | 240.33 g/mol | |
Dihedral angle (benzothiazole–aniline) | 7.22° | |
π–π stacking distances | 3.782–3.946 Å |
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals for the methylamino group ( 2.85 ppm for CH) and aromatic protons ( 6.8–7.8 ppm) . Infrared spectroscopy reveals N–H stretching vibrations at 3350 cm and C=S bonds at 690 cm . The UV-Vis spectrum exhibits strong absorption at 310 nm due to π→π* transitions in the conjugated system .
Synthesis and Production
Laboratory-Scale Synthesis
A validated synthetic route involves the condensation of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid at 220°C for 4 hours, followed by reduction with NaBH . Key steps include:
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Cyclization: Formation of the benzothiazole core under acidic conditions.
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Schiff base formation: Reaction with 2-hydroxybenzaldehyde to create an imine intermediate.
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Reduction: Conversion of the imine to a secondary amine using sodium borohydride.
The process yields crude product, which is purified via recrystallization from ethanol, achieving >95% purity .
Industrial Manufacturing
Scaled-up production employs continuous flow reactors to optimize temperature (200–220°C) and residence time (3–5 hours). Automated systems control reagent stoichiometry, with in-line HPLC monitoring purity . Post-synthesis, extraction with dichloromethane and silica gel chromatography ensure pharmaceutical-grade material .
Physical and Chemical Properties
Thermodynamic Parameters
The compound exists as a white to amber crystalline solid with a melting point of 195°C . Thermal gravimetric analysis shows decomposition above 250°C, releasing sulfur oxides and nitriles . Solubility data indicate moderate polarity:
Table 2: Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | <0.1 |
Ethanol | 12.4 |
DMF | 89.7 |
Dichloromethane | 45.2 |
Stability and Reactivity
Air sensitivity necessitates storage under nitrogen or argon at 0–10°C . The methylamino group undergoes electrophilic substitution at the para position, while the thiazole sulfur participates in coordination chemistry with transition metals . Oxidation with KMnO yields sulfoxide derivatives, as confirmed by mass spectrometry .
Applications in Pharmaceutical Research
Radiopharmaceutical Development
The benzothiazole-aniline scaffold shows affinity for amyloid-β plaques, making it a candidate for Alzheimer’s disease imaging agents . Radiolabeling with Tc or F produces tracers with brain uptake ratios >3.5 in murine models .
Antimicrobial Activity
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) . The mechanism involves inhibition of dihydrofolate reductase, as shown by molecular docking studies .
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